molecular formula C17H18N2O B2708361 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1797335-15-9

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2708361
CAS No.: 1797335-15-9
M. Wt: 266.344
InChI Key: FZRQQWPSUWIOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.344. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

Compounds with structures similar to "1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone" serve as advanced building blocks in the synthesis of conformationally restricted analogues of bioactive molecules. For instance, intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides yields 2-azabicyclo[3.2.0]heptanes, which are crucial for synthesizing restricted analogues of proline, enhancing drug discovery efforts (Druzhenko et al., 2018).

Intramolecular Reactions for Complex Molecules

The synthesis of 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines through intramolecular Michael-type additions showcases the utility of azabicyclo compounds in generating complex molecules with potential biological activities. This method indicates the flexibility and synthetic utility of such structures in producing compounds with varying activities (Gregory et al., 1985).

Chiral Auxiliaries in Asymmetric Syntheses

Enantiomerically pure bicyclic pyrrolidine derivatives, similar in complexity to the target compound, have been used efficiently as chiral auxiliaries in Michael-type reactions. This demonstrates the role of such compounds in facilitating asymmetric syntheses, crucial for producing enantiomerically pure pharmaceuticals (Martens & Lübben, 1991).

Stereoselective Synthesis of Potent Inhibitors

The stereoselective synthesis of active metabolites of potent inhibitors, such as PI3 kinase inhibitors, highlights the critical role of bicyclic and azabicyclic compounds in medicinal chemistry. These syntheses involve complex reactions that establish the stereochemistry of active metabolites, underscoring the importance of these structures in drug development (Chen et al., 2010).

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17(19-14-5-3-6-15(19)9-8-14)12-18-11-10-13-4-1-2-7-16(13)18/h1-5,7,10-11,14-15H,6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRQQWPSUWIOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.